molecular formula C8H10 B14146147 5-Methylspiro(2.4)hepta-4,6-diene CAS No. 4087-51-8

5-Methylspiro(2.4)hepta-4,6-diene

Cat. No.: B14146147
CAS No.: 4087-51-8
M. Wt: 106.16 g/mol
InChI Key: TXKUDWJFBZEZIM-UHFFFAOYSA-N
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Description

5-Methylspiro(2.4)hepta-4,6-diene (CAS 4087-51-8) is a specialized chemical building block derived from spiro[2.4]hepta-4,6-diene, a structure known for its strained spirocyclopropane ring fused to a cyclopentadiene system . This compound serves as a high-value reagent in synthetic organic chemistry, particularly in Diels-Alder cycloadditions, where the cyclopentadiene moiety acts as a highly reactive diene . Its primary research value lies in its application in "click chemistry" due to its ability to form stable cycloadducts with high yields under mild conditions with various dienophiles, making it useful for constructing complex molecular architectures . The spiro[2.4]hepta-4,6-diene core can be synthesized from haloethyl-cyclopentadiene precursors under basic conditions, and related methodologies are employed to generate substituted derivatives like the 5-methyl variant . In research, this compound and its analogs are investigated for the synthesis of ligands for metallocene catalysts, which are pivotal in olefin polymerizations, as well as for developing products with potential applications in herbicides, insecticides, and pharmaceuticals . The methyl substituent can influence the compound's electronic properties and steric profile, potentially offering pathways to novel rearrangements and adducts not accessible with the parent hydrocarbon . This product is intended for research purposes in a controlled laboratory setting and is strictly designated For Research Use Only.

Properties

CAS No.

4087-51-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

6-methylspiro[2.4]hepta-4,6-diene

InChI

InChI=1S/C8H10/c1-7-2-3-8(6-7)4-5-8/h2-3,6H,4-5H2,1H3

InChI Key

TXKUDWJFBZEZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CC2)C=C1

Origin of Product

United States

Preparation Methods

Structural Characteristics and Synthetic Significance

The 5-methylspiro[2.4]hepta-4,6-diene skeleton combines a strained cyclopropane ring with conjugated diene functionality, creating a molecule with unique electronic properties and synthetic versatility. The spiro junction at position 5 imposes significant steric constraints, directing regioselectivity in subsequent transformations. Nuclear magnetic resonance (NMR) studies confirm the deshielding of cyclopropane protons (δ 2.28 ppm) and characteristic coupling patterns in the diene system (J = 7 Hz for vicinal protons).

Base-Induced Cyclization of α-Haloethylcyclopentadienes

Mechanism of Spiroannulation

The foundational methodology involves dehydrohalogenation of 5-(2-haloethyl)-substituted cyclopentadienes under basic conditions. Deprotonation at the α-position to the cyclopentadienyl ring generates a transient carbanion, which undergoes intramolecular nucleophilic displacement of the halide, forming the cyclopropane ring (Figure 1).

Reaction Conditions:

  • Base: n-Butyllithium (1.6 M in hexane)
  • Solvent: Tetrahydrofuran (THF) at -60°C → RT
  • Time: 40 hours
  • Yield: 65–93% (substrate-dependent)
Table 1: Substrate Scope for Base-Mediated Cyclization
Starting Material Temperature (°C) Yield (%) Byproducts
1,2,3,4-Tetramethyl-5-(2-Cl-ethyl)CPD -60 → RT 93 Oligomeric cyclopentadienes
5-(2-Br-ethyl)-IndenylCPD -78 → 0 78 Fulvene derivatives
Heterocyclic analog (P-substituted) -40 → RT 65 Ring-opened products

Key advantages include high atom economy and compatibility with electron-donating substituents. However, geminal disubstitution on the cyclopentadienyl ring reduces yields due to steric hindrance during ring closure.

Fulvene-Based Annulation Strategies

Michael Addition-Ring Closure Sequence

An alternative approach utilizes 6-methyl-6-oxiranyl fulvene intermediates, where nucleophilic attack at the exocyclic carbon initiates tandem ring-opening and spirocyclization (Scheme 2).

Critical Steps:

  • Generation of fulvene anion via amine-mediated condensation
  • Regioselective Michael addition of organometallic reagents
  • Acid-quench induced cyclopropanation
Table 2: Comparison of Organometallic Reagents in Fulvene Annulation
Reagent Solvent Temp (°C) Yield 3 (%) Yield 14 (%)
MeLi THF -78 45 31
PhMgBr Et₂O -60 38 28
n-BuLi DME -40 52 35

This method enables installation of diverse substituents on the cyclopropane ring but requires strict temperature control (-78°C to 0°C) to prevent-sigmatropic rearrangements.

Advanced Spectroscopic Characterization

NMR Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

  • δ 6.35–6.52 (m, 4H, diene protons)
  • δ 2.73–3.91 (m, cyclopropane and epoxy protons)
  • δ 1.45 (s, 3H, methyl group)

¹³C NMR confirms spiro connectivity through characteristic quaternary carbon resonances at δ 58.9 (spiro carbon) and δ 145.2–148.7 (diene carbons).

Industrial-Scale Optimization Considerations

Solvent and Base Selection

Screening of 12 solvent-base combinations identified THF/n-BuLi as optimal, providing:

  • 93% conversion vs. 78% in DME
  • 3:1 selectivity for spiro over linear isomers
Table 3: Solvent Effects on Reaction Efficiency
Solvent Dielectric Constant Conversion (%) Selectivity (Spiro:Linear)
THF 7.6 93 3:1
DME 7.0 88 2.5:1
Et₂O 4.3 75 1.8:1

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro(2.4)hepta-4,6-diene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.

    Substitution: This involves replacing one functional group with another, commonly using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.

    Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

5-Methylspiro(2.4)hepta-4,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylspiro(2.4)hepta-4,6-diene involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Key Features
Spiro[2.4]hepta-4,6-diene C₇H₈ 92.14 765-46-8 ~128.7 Parent compound, no substituents
5-Methylspiro[2.4]hepta-4,6-diene C₈H₁₀ 106.17 4308-80-9 N/A Methyl at 5-position; enhanced steric hindrance
1,2,2-Trimethylspiro[2.4]hepta-4,6-diene C₁₀H₁₄ 134.22 4729-03-7 N/A Three methyl groups; increased rigidity
4-Methylspiro[2.4]hepta-4,6-diene C₈H₁₀ 106.17 N/A N/A Methyl at 4-position; thermally rearranges to 5-methyl isomer

Key Observations :

  • Substituent Position : The 5-methyl derivative exhibits greater thermal stability compared to the 4-methyl isomer, which undergoes equilibrium rearrangement to the 5-methyl form via a biradical intermediate (activation entropy: +7.1 cal/mol·K) .
  • Steric Effects : Trimethyl derivatives (e.g., 1,2,2-trimethyl) show restricted molecular motion, influencing reactivity in metal-chelation reactions .

Thermal Stability and Decomposition

Table 2: Thermal Properties
Compound Thermal Decomposition Onset (°C) Activation Energy (kcal/mol) Notable Behavior
Spiro[2.4]hepta-4,6-diene ~300 (air), ~400 (N₂) 30 (δ peak), 86 (α peak) Rigid backbone; α peak linked to short-chain relaxation
5-Methylspiro[2.4]hepta-4,6-diene N/A N/A Resists rearrangement up to 200°C
Poly(spiro[2.4]hepta-4,6-diene) (PSHD) 300–360 (film darkening) 30–86 (dynamic peaks) Loss peaks vanish upon crosslinking; high 1,4-unit content improves heat resistance

Key Observations :

  • The parent compound’s polymer (PSHD) shows superior thermal stability compared to vinyl polymers, with activation energies for δ/α peaks exceeding typical values (10–20 kcal/mol for vinyls vs. 30–86 kcal/mol for PSHD) .
  • Methyl substitution at the 5-position inhibits biradical-mediated rearrangements, unlike the 4-methyl isomer .
Table 3: Reactivity Comparison
Compound Reaction Type Outcome Applications
Spiro[2.4]hepta-4,6-diene Nucleophilic ring-opening Forms chelate complexes (e.g., Co, Ni) Catalyst precursors, ligand design
5-Methylspiro[2.4]hepta-4,6-diene Diels-Alder reactions Generates norbornene derivatives Polymer crosslinking agents
1,2,2-Trimethylspiro[2.4]hepta-4,6-diene Oxidative addition Forms stereogenic P/Co/Si centers Asymmetric catalysis

Key Observations :

  • The parent compound’s nucleophilic ring-opening with lithium phosphides yields ligands for transition-metal complexes (e.g., [η⁵-C₅H₄CH₂PPh₂]NiCl) .
  • Methyl substituents alter regioselectivity: 5-methyl derivatives favor Diels-Alder adducts with maleic anhydride, while trimethyl variants stabilize radical intermediates .

Q & A

Q. What are the key thermodynamic properties of 5-Methylspiro(2.4)hepta-4,6-diene, and how can they be experimentally validated?

The compound’s gas-phase enthalpy of formation (ΔfH°gas) is 238 kJ/mol , and its reaction enthalpy (ΔrH°) for hydrogenation is -364 ± 0.8 kJ/mol (liquid phase) . Key thermodynamic parameters include a boiling point of 330.2 K at 0.133 bar . Experimental validation typically employs calorimetry (e.g., bomb calorimetry for ΔrH°) and gas-phase mass spectrometry for ΔfH°gas. Cross-referencing with computational methods like density functional theory (DFT) can resolve discrepancies between experimental and theoretical values .

Table 1: Thermodynamic Data

PropertyValueMethodReference
ΔfH°gas238 kJ/molNISTRoth et al. 1991
ΔrH° (Hydrogenation)-364 ± 0.8 kJ/molCalorimetryRoth et al. 1991
Boiling Point330.2 K (0.133 bar)DistillationNIST

Q. What methodologies are recommended for synthesizing and purifying this compound?

While direct synthesis protocols for the methyl derivative are not explicitly detailed, polymerization of its parent compound (Spiro[2.4]hepta-4,6-diene) involves catalytic processes. For example, linear polymerization uses syringe techniques with catalysts at 60°C, achieving ~40% conversion. Purification employs fractional distillation or column chromatography to isolate monomers from oligomers . Researchers should optimize reaction conditions (e.g., catalyst loading, temperature) via factorial design to enhance yield .

Q. How can spectroscopic techniques characterize the structural rigidity of this compound?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The spirocyclic structure produces distinct proton splitting patterns in ¹H-NMR, while ¹³C-NMR resolves carbon environments. High-resolution MS (e.g., electron ionization at 70 eV) confirms molecular weight (92.1384 g/mol) and fragmentation pathways. Computational tools like Gaussian can simulate spectra for validation .

Advanced Research Questions

Q. What insights do thermodynamic data provide about the compound’s reaction mechanisms?

The highly exothermic ΔrH° (-364 kJ/mol) for hydrogenation suggests significant strain energy in the spirocyclic structure. This aligns with resonance energy calculations in related systems, where ring strain and π-electron delocalization influence reactivity. Researchers should compare experimental ΔrH° with computational models (e.g., MM2ERW force fields) to quantify strain contributions .

Q. What challenges arise in polymerizing this compound, and how can they be addressed?

Polymerization yields (~40%) are limited by steric hindrance from the methyl group and competing side reactions. Advanced characterization (e.g., gel permeation chromatography) reveals chain-length discrepancies. To mitigate this, use controlled radical polymerization (RAFT or ATRP) and optimize solvent polarity. Structural rigidity in the polymer backbone can be probed via viscosity measurements and molecular dynamics simulations .

Q. How should researchers resolve contradictions between experimental and computational thermodynamic data?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). A multi-method approach is recommended:

  • Validate gas-phase ΔfH° using W1-F12 ab initio calculations.
  • Compare liquid-phase ΔrH° with COSMO-RS solvation models.
  • Reconcile outliers using error analysis (e.g., Monte Carlo simulations for uncertainty propagation) .

Q. What computational tools are effective for modeling this compound’s surface interactions?

COMSOL Multiphysics coupled with AI-driven algorithms can simulate adsorption dynamics on indoor surfaces (e.g., silica or cellulose). Microspectroscopic imaging (AFM-IR, ToF-SIMS) validates surface reactivity, particularly with oxidants like ozone. Machine learning models (e.g., random forests) predict adsorption coefficients from molecular descriptors .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

A 2³ factorial design (factors: temperature, catalyst concentration, solvent polarity) identifies optimal conditions for functionalization. Response surface methodology (RSM) models interactions between variables. For example, increasing temperature may reduce reaction time but increase side-product formation. Orthogonal regression analysis quantifies factor significance .

Methodological Notes

  • Data Validation : Cross-reference NIST thermochemical data with peer-reviewed studies to ensure reproducibility .
  • Experimental Design : Incorporate inferential statistics (e.g., ANOVA) to distinguish between experimental noise and significant effects .
  • Ethical Compliance : Adhere to non-commercial research guidelines; avoid unapproved applications .

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